Home > Products > Screening Compounds P23152 > Vardenafil hydrochloride
Vardenafil hydrochloride - 224785-91-5

Vardenafil hydrochloride

Catalog Number: EVT-254402
CAS Number: 224785-91-5
Molecular Formula: C23H33ClN6O4S
Molecular Weight: 525.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vardenafil hydrochloride is a synthetic compound primarily investigated for its role in treating erectile dysfunction (ED) [, , , , , , , , , , , ]. It belongs to a class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors, which exert their effects by modulating specific enzymatic pathways involved in smooth muscle relaxation and blood flow regulation [, , , , , , , , , , , , , ]. While its clinical applications are well-documented, research also explores its potential in other areas, such as pulmonary arterial hypertension [].

Vardenafil

Compound Description: Vardenafil is the free base form of vardenafil hydrochloride. It is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in the smooth muscle of the corpus cavernosum. [] Vardenafil is used to treat erectile dysfunction (ED). []

Relevance: Vardenafil is the free base form of the target compound, vardenafil hydrochloride. [] Vardenafil hydrochloride is converted to vardenafil in the body. Both compounds share the same mechanism of action, inhibiting PDE5 to enhance erectile function. []

Vardenafil hydrochloride trihydrate

Compound Description: This compound is a hydrated form of vardenafil hydrochloride, containing three water molecules per molecule of vardenafil hydrochloride. [, , ] It is used in the preparation of orally disintegrating tablets due to its improved dissolution properties. [, ]

Relevance: Vardenafil hydrochloride trihydrate is a hydrated form of the target compound and exhibits similar pharmacological activity. [] The trihydrate form offers advantages in pharmaceutical formulation, particularly in achieving rapid drug release. []

Vardenafil dimer

Compound Description: This compound is a dimer of vardenafil, formed by the covalent linkage of two vardenafil molecules. [] It is identified as a related substance (impurity) during the synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Vardenafil dimer is structurally related to the target compound, formed through a dimerization reaction. [] Its presence as an impurity highlights the importance of controlling synthetic conditions during drug manufacturing.

Vardenafil N-oxide

Compound Description: This compound is an oxidized form of vardenafil, where an oxygen atom is bound to the nitrogen atom of the piperazine ring. [] Like the vardenafil dimer, it is also considered a related substance (impurity) found during the synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Vardenafil N-oxide is another structural analog of the target compound, arising from oxidation during synthesis. [] Its identification as an impurity emphasizes the need for robust purification processes in drug production.

Vardenafil glycene

Compound Description: This related substance is formed through a reaction between vardenafil and glycine. [] It is also identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Vardenafil glycene highlights a potential reaction between the target compound and an amino acid, glycine, during synthesis. [] This compound emphasizes the importance of considering potential side reactions and impurities during drug development.

Vardenafil oxopiperazine

Compound Description: This compound is a derivative of vardenafil with a modified piperazine ring. [] It is also identified as a related substance during the synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Vardenafil oxopiperazine represents another structural modification of the piperazine ring in the target compound. [] Its identification as an impurity underscores the need to characterize and control the formation of byproducts during drug synthesis.

Vardenafil oxoacetic acid

Compound Description: This compound is a derivative of vardenafil, formed through oxidation and further derivatization. [] It is also identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Vardenafil oxoacetic acid highlights the susceptibility of the target compound to oxidation and subsequent reactions. [] The identification and characterization of such impurities are crucial in ensuring the quality and safety of the final drug substance.

Phenyl Vardenafil

Compound Description: This analog of vardenafil features a phenyl group replacing a specific substituent on the core structure. [] It is identified as an impurity during the bulk drug synthesis of vardenafil hydrochloride trihydrate. []

Relevance: Phenyl vardenafil exemplifies a structural modification of the target compound, emphasizing the potential for variations in substituents during synthesis. [] Understanding the formation and potential impact of such analogs is vital in drug development.

Dapoxetine Hydrochloride

Compound Description: Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation. [] It has been investigated in combination with vardenafil hydrochloride in orally disintegrating tablets for the treatment of both ED and premature ejaculation. []

Relevance: Although not structurally related to vardenafil hydrochloride, dapoxetine hydrochloride is therapeutically relevant. [] The combination of both drugs in a single formulation offers potential advantages in addressing multiple aspects of male sexual dysfunction.

Source and Classification

Vardenafil hydrochloride is synthesized from various chemical precursors, with its primary structure being derived from imidazotriazinone compounds. It is classified under the International Nonproprietary Name (INN) system as vardenafil, while its hydrochloride form is denoted as vardenafil hydrochloride. The compound is also known by its trade name, Levitra, and is utilized in both clinical and research settings.

Synthesis Analysis

The synthesis of vardenafil hydrochloride involves several steps that yield the final product with high purity and yield. The process can be summarized as follows:

  1. Chlorosulfonation Reaction: The synthesis begins with the chlorosulfonation of an imidazotriazinone compound using chlorosulfonic acid in a chlorinating solvent like thionyl chloride. This step produces an imidazotriazinone sulfonyl chloride intermediate.
  2. Amidation: The sulfonyl chloride is then reacted with N-ethylpiperazine to form vardenafil base. This reaction typically occurs under anhydrous conditions to minimize byproduct formation and improve yield.
  3. Formation of Hydrochloride Salt: The vardenafil base is subsequently converted into its hydrochloride salt by dissolving it in a suitable solvent (such as acetone) and adding concentrated hydrochloric acid. This step often involves crystallization processes to isolate the trihydrate form of vardenafil hydrochloride.
  4. Purification: The final product undergoes purification through crystallization, yielding vardenafil hydrochloride trihydrate with a melting point typically ranging from 192°C to 234°C depending on the specific synthesis method used .
Molecular Structure Analysis

The molecular formula of vardenafil hydrochloride is C23H32ClN6O4SC_{23}H_{32}ClN_{6}O_{4}S, and its molecular weight is approximately 579.11 g/mol. The structure features several key components:

  • Imidazo[4,3-f][1,2,4]triazin-4-one Core: This bicyclic structure contributes to the pharmacological activity of the compound.
  • Ethoxy and Sulfonyl Groups: These functional groups enhance solubility and biological activity.
  • Piperazine Moiety: This component increases binding affinity to phosphodiesterase type 5 enzymes.

The three-dimensional structure allows for specific interactions with the target enzyme, facilitating its mechanism of action .

Chemical Reactions Analysis

Vardenafil hydrochloride participates in various chemical reactions:

  1. Phosphodiesterase Inhibition: Vardenafil selectively inhibits phosphodiesterase type 5 (PDE5), preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP within smooth muscle cells, promoting vasodilation and enhanced blood flow during sexual arousal.
  2. Metabolism: Vardenafil undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, producing metabolites such as M1 (N-deethylated vardenafil). These metabolites are pharmacologically active but less potent than the parent compound .
  3. Excretion: The drug and its metabolites are primarily excreted through the hepatobiliary system, with minor amounts eliminated via urine .
Mechanism of Action

Vardenafil's mechanism of action is centered on its role as a selective inhibitor of PDE5:

  • Nitric Oxide Release: During sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase.
  • Increased cGMP Levels: This activation leads to increased production of cGMP, which promotes smooth muscle relaxation and vasodilation.
  • Inhibition of PDE5: By inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby sustaining its effects and facilitating penile erection.

The selectivity for PDE5 over other phosphodiesterases contributes to its efficacy and safety profile compared to other treatments for erectile dysfunction .

Physical and Chemical Properties Analysis

Vardenafil hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It shows favorable solubility in aqueous solutions at low pH but decreases significantly at higher pH levels.
  • Melting Point: The melting point ranges from 192°C to 234°C depending on the specific crystalline form.
  • Stability: The trihydrate form is stable under ambient conditions but may undergo degradation under extreme temperatures or pH conditions.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Vardenafil hydrochloride has several significant applications:

  1. Treatment of Erectile Dysfunction: Primarily prescribed for men experiencing erectile dysfunction, enhancing sexual performance by improving blood flow.
  2. Research Applications: Investigated for potential use in treating pulmonary arterial hypertension due to its vasodilatory effects.
  3. Pharmacological Studies: Used in studies assessing phosphodiesterase inhibitors' effects on various physiological systems beyond sexual function.

The compound's efficacy has been well-documented in clinical trials, leading to its approval by regulatory agencies such as the Food and Drug Administration (FDA) in 2003 .

Historical Development & Industrial Significance of Vardenafil Hydrochloride

Evolution of PDE-5 Inhibitors: From Sildenafil to Vardenafil Hydrochloride

The development of phosphodiesterase type 5 (PDE-5) inhibitors represents a paradigm shift in sexual medicine, with vardenafil hydrochloride emerging as a strategically optimized successor to sildenafil citrate. Following sildenafil’s 1998 debut as the first oral ED therapy, pharmaceutical research focused on enhancing PDE-5 selectivity and pharmacokinetic profiles. Vardenafil hydrochloride (marketed as Levitra®) was engineered through molecular refinement of the sildenafil backbone—specifically, repositioning a nitrogen atom and substituting a methyl group with an ethyl group on the piperazine ring. This yielded 15–30% greater PDE-5 inhibitory potency and reduced cross-reactivity with visual PDE6 receptors compared to sildenafil, mitigating blue-tint visual disturbances while maintaining efficacy [4] [5].

Structurally, vardenafil shares a differently fused heterocyclic core versus tadalafil’s carboline system, explaining its intermediate half-life (4–5 hours) between sildenafil (3–4 hours) and tadalafil (17.5 hours). This positioned vardenafil as a "Goldilocks" agent for patients desiring rapid onset without prolonged duration. By 2003, vardenafil hydrochloride tablets (5mg, 10mg, 20mg) entered global markets, becoming one of the "big three" PDE-5 inhibitors dominating the ED therapeutic landscape [1] [5]. Industrial synthesis scaled through crystallizing vardenafil as a hydrochloride trihydrate—a form critical to its stability and bioavailability—enabling large-scale manufacturing.

Table 1: Evolution of Key PDE5 Inhibitors

CompoundIntroduction YearStructural DistinctionsPDE5 Selectivity vs. Sildenafil
Sildenafil1998Pyrazolopyrimidinone coreBaseline
Vardenafil2003Imidazotriazinone core15-30% higher
Tadalafil2003β-carboline scaffoldComparable

Patent Landscape and Intellectual Property Dynamics (2003–2025)

Vardenafil hydrochloride’s intellectual property journey illustrates the fierce competition characterizing the ED therapeutics market. Initial compound protection was secured under US Patent 6,362,178, covering the base molecule until its expiration in 2020. However, lifecycle management strategies extended commercial exclusivity through formulation and polymorph patents. Crucially, US Patent 8,273,876 (issued 2012) protected the trihydrate crystalline form essential for drug stability and bioavailability, delaying generic entry in key markets [2] [10].

The 2010 introduction of orally disintegrating tablets (ODT, Staxyn®) represented a strategic formulation patent end-run, leveraging Hong Kong Patent 1118457 to shield the ODT technology until 2025. Concurrently, "Paragraph IV" certification challenges by generics proliferated post-2012. By 2015, 64 manufacturers had launched generic tadalafil variants, while vardenafil faced 160 ANDA submissions, triggering complex patent litigations that reshaped market access [1] [2]. Asia-Pacific manufacturers exploited loopholes through polymorph innovation—Chinese Patent CN103372014A (2013) covered rapid-dissolution vardenafil tablets using micronized trihydrate (D90 ≤40μm) to accelerate onset, while CN108272765B (2018) shielded ODT compositions containing mannitol/crospovidone [6] [8].

Table 2: Key Vardenafil Hydrochloride Patents and Impacts

PatentYearFocusMarket Impact
US 6,362,1782002Base compoundMarket exclusivity until 2020
US 8,273,8762012Trihydrate formDelayed generics until 2015-2018
HK 11184572010ODT formulationExtended protection for Staxyn® until 2025
CN108272765B2018ODT compositionBlocked generic ODTs in China until 2035

Global Market Drivers: Pharmaceutical Demand vs. Regulatory Constraints

The vardenafil hydrochloride market is propelled by epidemiological, economic, and regulatory forces. Demand is anchored by the rising global prevalence of erectile dysfunction, affecting over 300 million men worldwide—a figure projected to reach 320 million by 2025 due to aging populations and comorbidities like diabetes [3] [5]. Regionally, Asia-Pacific dominates API consumption (37.25% market share, $597M in 2025) driven by China’s pharmaceutical expansion and India’s generic manufacturing prowess, growing at 7.4% and 7.9% CAGR respectively [7] [9]. North America remains revenue-dense ($434.6M in 2025) despite slower growth (6.3% CAGR), while Europe faces margin compression from stringent EMA cost-containment policies.

Regulatory constraints dynamically shape supply chains. Post-patent expirations (sildenafil in 2012, tadalafil in 2015), 49 companies launched 60 sildenafil generics in Korea alone, slashing costs to 1/5 of originator prices. Vardenafil generics faced delayed entry due to trihydrate process patents, but by 2021, 107 patent family members across 43 countries had lapsed, enabling API production by Teva, Mylan, and Dr. Reddy’s [1] [2]. The FDA’s requirement for bioequivalence studies with gastric pH modulators (reflecting vardenafil’s pH-dependent absorption) became a market barrier, while Europe’s emphasis on environmental risk assessments (ERA) forced green manufacturing investments [9].

Innovation responded to regulatory-commercial tensions:

  • Combination therapies (e.g., PDE5i + alpha-blockers for ED/LUTS) captured 22% of urology prescriptions by 2024 [1]
  • ODT and film formulations improved accessibility for dysphagia patients, capturing 30% of Korea’s market [1] [8]
  • API localization in India/China reduced Western dependency, with vardenafil HCl trihydrate API prices dropping 40% from 2021–2025 [7] [9]

Table 3: Vardenafil Hydrochloride Trihydrate Market Dynamics (2025 Projections)

RegionMarket Size (2025)CAGR (2025-2033)Key Growth Driver
North America$434.6M6.3%Telemedicine expansion
Europe$370.4M6.1%ODT adoption
Asia-Pacific$597.2M7.1%Generic manufacturing scale
Global API Market$1603.2M6.4%Health systems modernization

Note: Data synthesized from market reports [3] [7] [9]

The compound’s non-ED applications remain emergent, with pulmonary hypertension trials (Phase 3 by AriBio Co.) representing the most viable expansion pathway. However, regulatory demands for cardiovascular outcome studies in these niches create significant investment barriers, illustrating the tense equilibrium between pharmaceutical innovation and public health governance.

Properties

CAS Number

224785-91-5

Product Name

Vardenafil hydrochloride

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride

Molecular Formula

C23H33ClN6O4S

Molecular Weight

525.1 g/mol

InChI

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H

InChI Key

XCMULUAPJXCOHI-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[NH+](CC4)CC)OCC)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.